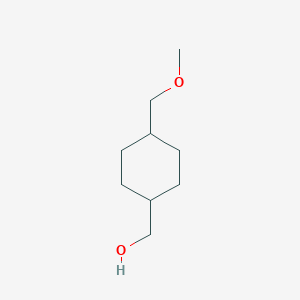

(4-(Methoxymethyl)cyclohexyl)methanol

Descripción

Propiedades

IUPAC Name |

[4-(methoxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-11-7-9-4-2-8(6-10)3-5-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIFEWSPJQDERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4072990, DTXSID10274139 | |

| Record name | 4-Methoxymethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

98955-27-2, 110928-48-8 | |

| Record name | 4-(Methoxymethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98955-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxymethylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098955272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxymethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(Methoxymethyl)cyclohexyl)methanol) molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Methoxymethyl)cyclohexyl)methanol, with the molecular formula C9H18O2, is a disubstituted cyclohexane derivative. This document provides a comprehensive overview of its molecular structure, chemical formula, and physical properties. A detailed, plausible experimental protocol for its synthesis via the reduction of a carboxylate precursor is presented, alongside a discussion of its expected spectroscopic characteristics for analytical identification. Safety and handling information is also included. This guide is intended to serve as a valuable resource for professionals in research and development who are interested in the synthesis and application of this bifunctional molecule.

Molecular Structure and Properties

This compound is a saturated alicyclic alcohol containing both a primary alcohol and a methyl ether functional group. The cyclohexane ring can exist in both cis and trans isomeric forms, depending on the relative orientation of the methoxymethyl and hydroxymethyl substituents.

Molecular Formula: C9H18O2

CAS Number: 98955-27-2

Stereoisomerism

The 1,4-disubstituted cyclohexane ring gives rise to cis and trans diastereomers. In the cis isomer, both the methoxymethyl and hydroxymethyl groups are on the same face of the ring (either both axial or both equatorial in the chair conformation). In the trans isomer, the substituents are on opposite faces (one axial and one equatorial). The relative stability of the conformers and the isomeric ratio can influence the physical properties and reactivity of the compound.

Physical and Chemical Properties

A summary of the available and estimated physical and chemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 239.3 ± 8.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Purity (typical) | ≥98% | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

The proposed synthesis involves the reduction of the ester functionality to a primary alcohol.

References

Spectroscopic and Spectrometric Characterization of (4-(Methoxymethyl)cyclohexyl)methanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data available for the organic compound (4-(Methoxymethyl)cyclohexyl)methanol. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on the structural elucidation of this molecule. While direct quantitative spectral data is not publicly available in tabulated form, this guide directs researchers to existing spectral databases and outlines the standard methodologies for acquiring such data.

Compound Identification and Properties

This compound is a disubstituted cyclohexane derivative containing both a primary alcohol and a methyl ether functional group. Its structural characteristics are key to interpreting its spectroscopic behavior.

| Property | Value |

| IUPAC Name | [4-(methoxymethyl)cyclohexyl]methanol |

| CAS Number | 98955-27-2 |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| Physical Form | Liquid |

Spectroscopic Data Availability

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Spectrum Type | Availability | Database |

| ¹³C NMR | Spectrum available | SpectraBase |

Table 2: Infrared (IR) Spectroscopy Data

| Spectrum Type | Availability | Database |

| Vapor Phase IR | Spectrum available | SpectraBase |

Table 3: Mass Spectrometry (MS) Data

| Spectrum Type | Availability | Database |

| GC-MS | Spectrum available | SpectraBase, NIST Mass Spectrometry Data Center |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic and spectrometric data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]

-

The height of the solution in the NMR tube should be approximately 4-5 cm.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer on the deuterium signal of the solvent.[1]

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.[1]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]

-

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire 8-16 scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Set appropriate spectral width, acquisition time, and relaxation delay for each experiment.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Neat Liquid Film):

-

Instrument Setup:

-

Place the assembled salt plates into the sample holder in the FT-IR spectrometer's sample compartment.

-

Acquire a background spectrum of the empty beam path or clean salt plates. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands corresponding to functional groups (e.g., O-H stretch for the alcohol, C-O stretch for the ether and alcohol, C-H stretches for the alkane).[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support structural elucidation.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Equip the GC with a suitable capillary column (e.g., a non-polar DB-5ms or HP-5ms).

-

Set the injector temperature to a value that ensures rapid vaporization without decomposition (e.g., 250 °C).

-

Program the oven temperature with a ramp to separate the analyte from any impurities (e.g., start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C).[7]

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[7]

-

-

Mass Spectrometer (MS):

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the components of the sample, and as they elute from the column, they will enter the MS for ionization and detection.

-

-

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺·) to confirm the molecular weight.

-

Analyze the fragmentation pattern by identifying the m/z values of major fragment ions and proposing their structures based on known fragmentation mechanisms (e.g., alpha-cleavage, loss of water, loss of a methoxy group).[9]

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown chemical compound using the spectroscopic techniques described above.

Caption: Logical workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. chem.washington.edu [chem.washington.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uoguelph.ca [uoguelph.ca]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Cis and Trans Isomers of (4-(Methoxymethyl)cyclohexyl)methanol

This technical guide provides a comprehensive overview of the cis and trans isomers of (4-(methoxymethyl)cyclohexyl)methanol, a disubstituted cyclohexane derivative. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, stereochemistry, separation, and characterization. Due to the limited availability of specific experimental data for this compound, information from closely related structural analogs is included to provide a thorough understanding of its chemical and physical properties.

Introduction

This compound is a saturated alicyclic primary alcohol containing two substituents on a cyclohexane ring. The spatial arrangement of the methoxymethyl (-CH₂OCH₃) and hydroxymethyl (-CH₂OH) groups relative to the plane of the cyclohexane ring gives rise to two geometric isomers: cis and trans. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical difference significantly influences the physical, chemical, and potentially biological properties of the molecule. Understanding these differences is crucial for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct pharmacological activities and material properties.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Isomer Mixture) | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane |

| Molecular Formula | C₉H₁₈O₂ | C₈H₁₆ | C₈H₁₆ |

| Molecular Weight | 158.24 g/mol | 112.21 g/mol | 112.21 g/mol |

| Boiling Point | 239.3 ± 8.0 °C at 760 mmHg[1] | 124.3 °C | 119.4 °C |

| Density | 0.9 ± 0.1 g/cm³[1] | 0.783 g/cm³ | 0.763 g/cm³ |

Stereochemistry and Conformational Analysis

The cis and trans isomers of 1,4-disubstituted cyclohexanes exist predominantly in a chair conformation to minimize angular and torsional strain. The stability of each conformer is largely determined by the steric interactions of the substituents.

-

trans Isomer: In the most stable chair conformation of the trans isomer, both the methoxymethyl and hydroxymethyl groups can occupy equatorial positions. This arrangement minimizes steric hindrance, specifically 1,3-diaxial interactions, resulting in a more stable molecule.

-

cis Isomer: In the chair conformation of the cis isomer, one substituent must occupy an equatorial position while the other is in an axial position. The axial substituent experiences steric repulsion from the other axial hydrogens on the same side of the ring, leading to a higher energy and less stable conformation compared to the di-equatorial trans isomer.

The following diagram illustrates the chair conformations of the cis and trans isomers.

Figure 1. Conformational stability of cis and trans isomers.

Synthesis and Separation

Figure 2. Synthesis and separation workflow.

Experimental Protocol: Proposed Synthesis

The synthesis of this compound can be envisioned starting from 1,4-cyclohexanedimethanol. This protocol is a general representation and would require optimization.

-

Monoprotection of 1,4-Cyclohexanedimethanol: A mixture of cis and trans 1,4-cyclohexanedimethanol is reacted with one equivalent of a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to selectively protect one of the primary alcohol functionalities.

-

Williamson Ether Synthesis: The remaining free alcohol is then subjected to a Williamson ether synthesis. The alcohol is deprotonated with a strong base like sodium hydride, followed by reaction with a methylating agent such as methyl iodide to form the methoxymethyl group.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., with a fluoride source for a silyl ether) to yield the final product as a mixture of cis and trans isomers.

Experimental Protocol: Isomer Separation

The separation of the cis and trans isomers can be achieved using chromatographic techniques.

-

Gas Chromatography (GC): A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) can be used. The temperature program should be optimized to achieve baseline separation. Generally, the more stable trans isomer is expected to elute first.

-

High-Performance Liquid Chromatography (HPLC): Normal-phase or reverse-phase HPLC can be employed. For normal-phase, a silica or diol column with a hexane/ethyl acetate mobile phase can be effective. For reverse-phase, a C18 column with a water/acetonitrile or water/methanol mobile phase would be a suitable starting point. The mobile phase composition and gradient will need to be optimized for resolution.

Spectroscopic Characterization

Spectroscopic methods are essential for distinguishing between the cis and trans isomers.

Table 2: Expected Spectroscopic Differences

| Technique | Expected Difference |

| ¹H NMR | The chemical shifts and coupling constants of the protons on the cyclohexane ring and the substituent groups will differ due to their different chemical environments. The axial and equatorial protons will have distinct signals. |

| ¹³C NMR | The chemical shifts of the carbon atoms in the cyclohexane ring will be different for the two isomers due to stereochemical effects. |

| Infrared (IR) | The C-O stretching and fingerprint regions of the IR spectra may show subtle differences between the isomers due to variations in molecular symmetry and vibrational modes. |

Applications in Drug Development

While specific pharmacological data for this compound is not widely reported, the 1,4-disubstituted cyclohexane motif is a common scaffold in medicinal chemistry. The rigidity and three-dimensional nature of the cyclohexane ring can be used to control the spatial orientation of pharmacophoric groups, leading to improved binding affinity and selectivity for biological targets. The cis and trans isomers of a drug candidate can have significantly different biological activities, with one isomer often being the active eutomer and the other being an inactive or even detrimental distomer. Therefore, the stereoselective synthesis and separation of such isomers are critical in the drug discovery and development process.

Conclusion

The cis and trans isomers of this compound represent distinct chemical entities with different physicochemical properties stemming from their stereochemistry. While specific data for this compound is limited, a comprehensive understanding of its synthesis, separation, and characterization can be achieved by drawing upon the well-established principles of cyclohexane chemistry and data from analogous structures. For researchers in drug development, the ability to synthesize and isolate specific isomers of such cyclohexane derivatives is a crucial step in the rational design of new therapeutic agents. Further research to elucidate the specific properties and potential applications of the individual cis and trans isomers of this compound is warranted.

References

A Technical Guide to the Solubility of (4-(Methoxymethyl)cyclohexyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-(Methoxymethyl)cyclohexyl)methanol. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on a predictive analysis of its solubility based on its molecular structure and the known behavior of analogous compounds. Furthermore, it outlines detailed experimental protocols for researchers to quantitatively determine the solubility of this compound in a variety of common organic solvents. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development, where solvent selection is a critical parameter for reaction optimization, purification, and formulation.

Introduction

This compound is a bifunctional organic molecule featuring a cyclohexane ring substituted with both a primary alcohol (-CH₂OH) and a methoxymethyl (-CH₂OCH₃) group. The presence of a hydroxyl group allows for hydrogen bond donation, while the ether and hydroxyl oxygens can act as hydrogen bond acceptors. The cyclohexane ring provides a nonpolar backbone. This combination of polar and nonpolar functionalities suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents. A thorough understanding of its solubility is essential for its effective use in various chemical applications.

Predicted Solubility Profile

Based on the structural features of this compound and the solubility patterns of similar molecules like cyclohexylmethanol and 4-methylcyclohexanemethanol, a qualitative prediction of its solubility in common organic solvents can be made.[1][2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of the hydroxyl group to participate in hydrogen bonding with the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Good solubility is expected due to dipole-dipole interactions between the polar functional groups of the solute and the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted. While the nonpolar cyclohexyl ring has an affinity for nonpolar solvents, the polar hydroxyl and methoxymethyl groups will hinder dissolution.[3]

Proposed Quantitative Solubility Determination

To establish a quantitative understanding of the solubility of this compound, a systematic experimental approach is necessary. The following table outlines a selection of recommended organic solvents for testing, categorized by their polarity.

Table 1: Recommended Organic Solvents for Solubility Testing

| Solvent Class | Solvent | Predicted Solubility |

| Polar Protic | Methanol | High |

| Ethanol | High | |

| Isopropanol | High | |

| Polar Aprotic | Acetone | Good |

| Ethyl Acetate | Good | |

| Tetrahydrofuran (THF) | Good | |

| Acetonitrile | Moderate | |

| Dimethylformamide (DMF) | High | |

| Dimethyl Sulfoxide (DMSO) | High | |

| Nonpolar | Hexane | Low |

| Toluene | Low to Moderate | |

| Dichloromethane | Moderate |

Experimental Protocols

The following sections detail standardized methods for the quantitative determination of solubility.

Shake-Flask Equilibrium Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or a calibrated refractometer)

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add a measured volume of the solvent to each vial.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean, pre-weighed vial.

-

Determine the concentration of the solute in the filtrate using a suitable analytical method. This can be achieved by gravimetric analysis (evaporating the solvent and weighing the residue) or by a chromatographic technique against a calibration curve.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

Cloud Point Titration Method

This method is useful for determining the solubility limit by observing the point at which a clear solution becomes turbid.[4]

Materials:

-

This compound

-

Selected organic solvents

-

Stir plate and magnetic stir bar

-

Burette

-

Jacketed vessel with temperature control

Procedure:

-

Place a known volume or weight of the solvent into the jacketed vessel maintained at a constant temperature.

-

Begin stirring the solvent vigorously enough to create a vortex without introducing air bubbles.[4]

-

Slowly add this compound from a burette into the stirring solvent.

-

Continue adding the solute until the clear solution becomes persistently cloudy or turbid. This is the "cloud point" and represents the saturation point of the solution.[4]

-

Record the volume of the solute added.

-

Calculate the solubility based on the volumes of solute and solvent used.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask equilibrium method for solubility determination.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Conclusion

References

An In-depth Technical Guide on the Predicted Thermal Stability and Decomposition of (4-(Methoxymethyl)cyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the predicted thermal stability and decomposition pathways of (4-(Methoxymethyl)cyclohexyl)methanol. Due to the absence of specific experimental data for this compound in publicly accessible literature, this guide leverages data from analogous structures, including cyclohexylmethanol and other substituted cyclohexanes, to forecast its thermal behavior. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation, and safety assessments.

Introduction

This compound is a bifunctional organic molecule featuring a cyclohexane ring substituted with a primary alcohol (-CH₂OH) and a methoxymethyl group (-CH₂OCH₃). This combination of a primary alcohol and an ether functional group on a cyclohexane backbone suggests a complex thermal decomposition profile. Understanding the thermal limits and decomposition mechanisms of this compound is critical for its application in various fields, including drug development and chemical synthesis, where thermal processes are often employed.

This guide synthesizes information from structurally related compounds to predict the thermal behavior of this compound. The primary alcohol group is expected to be relatively stable but may undergo dehydration or oxidation at elevated temperatures. The ether linkage introduces another potential site for thermal cleavage. The cyclohexane ring itself is known to undergo C-C bond fission at high temperatures, initiating a cascade of decomposition reactions.[1]

Predicted Thermal Properties

The thermal behavior of this compound is anticipated to be characterized by several key events. The boiling point is expected to be influenced by both the alcohol and ether functional groups. The initial decomposition is likely to be governed by the least stable functional group under thermal stress.

Data Presentation: Predicted Thermal Events

The following table summarizes the predicted thermal events for this compound based on analysis of analogous compounds.

| Thermal Event | Predicted Temperature Range (°C) | Analytical Technique | Predicted Observations |

| Boiling Point | > 185 °C | TGA/DSC | Endothermic event in DSC; significant mass loss in TGA corresponding to volatilization.[1] |

| Onset of Decomposition | 200 - 270 °C | TGA | The temperature at which a significant, irreversible mass loss begins, likely initiated by the cleavage of the ether linkage or dehydration of the alcohol.[1] |

| Major Decomposition Steps | 270 - 500 °C | TGA | Multiple mass loss events may be observed, corresponding to the sequential or overlapping decomposition of the functional groups and the cyclohexane ring.[1] |

Predicted Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several competing pathways, dictated by the relative thermal stability of its constituent parts. The primary alcohol, the ether linkage, and the cyclohexane ring are all susceptible to thermal degradation.

-

Pathway A: Ether Bond Cleavage: The C-O bond in the methoxymethyl group may be a primary site for initial thermal decomposition, leading to the formation of radical species.

-

Pathway B: Alcohol Decomposition: The primary alcohol could undergo dehydration to form an alkene.[1]

-

Pathway C: Cyclohexane Ring Opening: At higher temperatures, the cyclohexane ring is expected to undergo homolytic C-C bond fission, leading to the formation of a diradical intermediate. This intermediate can then undergo a variety of subsequent reactions, including isomerization and fragmentation into smaller volatile molecules.[1]

These pathways are not mutually exclusive and may occur concurrently or sequentially as the temperature increases.

Visualization of Predicted Decomposition Pathways

Caption: Predicted major thermal decomposition pathways for this compound.

Experimental Protocols

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[2]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[3]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the temperature at which a significant weight loss begins.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.[4]

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[4]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., -20 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 400 °C).

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to thermal events.

Experimental Workflow Visualization

References

(4-(Methoxymethyl)cyclohexyl)methanol: A Bifunctional Building Block for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Methoxymethyl)cyclohexyl)methanol is a versatile bifunctional building block gaining prominence in organic synthesis, particularly in the design of complex molecules for pharmaceutical applications. Its unique structure, featuring a rigid 1,4-disubstituted cyclohexane core, a primary alcohol, and a methyl ether, offers a combination of desirable properties including conformational rigidity, defined stereochemistry, and orthogonal reactivity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a special focus on its emerging role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic agents. Detailed hypothetical and analogous experimental protocols, quantitative data, and visualizations are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

The inherent properties of this compound make it a valuable scaffold in synthetic chemistry. The cyclohexane ring provides a rigid, three-dimensional structure, while the two distinct oxygen-containing functional groups offer sites for further chemical modification.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂ | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| CAS Number | 98955-27-2 | [2] |

| Appearance | Colorless liquid (Predicted) | |

| Boiling Point | 239.3 ± 8.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 0.9 ± 0.1 g/cm³ (Predicted) | [2] |

| SMILES | COCC1CCC(CC1)CO | [1] |

Synthesis of this compound

A plausible and efficient synthesis of this compound commences with the readily available 1,4-cyclohexanedimethanol. The key transformation is a selective mono-O-methylation.

Synthetic Pathway

The overall synthetic strategy involves the selective protection of one of the primary alcohol groups of 1,4-cyclohexanedimethanol, followed by methylation of the remaining alcohol, and subsequent deprotection. A more direct approach, and the one detailed below, is the selective mono-methylation, which can be achieved by carefully controlling the stoichiometry of the reagents.

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Selective Mono-methylation of 1,4-Cyclohexanedimethanol (Representative)

This protocol is a representative procedure for the selective mono-methylation of a diol and would require optimization for this specific substrate.

Materials:

-

1,4-Cyclohexanedimethanol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (1.1 eq)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen atmosphere

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is charged with a suspension of sodium hydride (1.1 eq) in anhydrous THF.

-

Alkoxide Formation: A solution of 1,4-cyclohexanedimethanol (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.1 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Data (Predicted):

| Parameter | Predicted Value |

| Yield | 40-60% |

| Purity | >95% |

| ¹H NMR (CDCl₃) | δ ~3.5 (d, 2H, -CH₂OH), ~3.3 (s, 3H, -OCH₃), ~3.2 (d, 2H, -CH₂OCH₃), 0.9-1.9 (m, 11H, cyclohexyl protons) |

| ¹³C NMR (CDCl₃) | δ ~75 (-CH₂OCH₃), ~68 (-CH₂OH), ~59 (-OCH₃), ~40 (CH), ~30 (CH₂) |

Applications in Organic Synthesis

The bifunctional nature of this compound allows for a range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The primary alcohol can undergo oxidation, esterification, and etherification, while the methyl ether is generally stable under many reaction conditions.

Key Reactions

Caption: Key transformations of the primary alcohol in this compound.

Experimental Protocol: Esterification (Representative)

This protocol outlines a general procedure for the esterification of the primary alcohol.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.5 eq)

-

Acyl chloride (e.g., benzoyl chloride, 1.2 eq)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add pyridine (1.5 eq) at 0 °C.

-

Acylation: Add the acyl chloride (1.2 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel) to yield the desired ester.

Role in Drug Development: A Linker for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[3][4] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[4] The linker is a critical component that dictates the efficacy and pharmacokinetic properties of the PROTAC.[5][6]

The rigid cyclohexane core of this compound makes it an excellent candidate for incorporation into PROTAC linkers.[7] This rigidity helps to pre-organize the two ends of the PROTAC, facilitating the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the POI.[3][]

Caption: Conceptual workflow of PROTAC-mediated protein degradation.

The two functional groups of this compound provide orthogonal handles for attaching the POI and E3 ligase ligands. For instance, the primary alcohol can be converted to an amine or a carboxylic acid to facilitate amide bond formation with one of the ligands, while the methoxymethyl group, after demethylation, could provide another attachment point. The defined cis/trans stereochemistry of the 1,4-disubstituted cyclohexane allows for precise control over the spatial orientation of the two ligands, which is crucial for optimizing the protein-protein interactions within the ternary complex.

Conclusion

This compound is a valuable and versatile building block with significant potential in modern organic synthesis and drug discovery. Its rigid cyclohexane scaffold and bifunctional nature make it particularly well-suited for applications requiring precise spatial control and conformational rigidity, most notably in the design of linkers for PROTACs. While detailed experimental data for this specific molecule is emerging, the established chemistry of its constituent functional groups and analogous structures provides a strong foundation for its application in the synthesis of novel, high-value molecules. As the field of targeted protein degradation continues to expand, the demand for sophisticated and well-designed linkers is expected to grow, positioning this compound as a key component in the toolbox of medicinal chemists and drug development professionals.

References

- 1. achmem.com [achmem.com]

- 2. [4-(Methoxymethyl)cyclohexyl]methanol | CAS#:98955-27-2 | Chemsrc [chemsrc.com]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Essential Role of Linkers in PROTACs [axispharm.com]

- 7. precisepeg.com [precisepeg.com]

Methodological & Application

Application Note: A Proposed Multi-Step Synthesis of (4-(Methoxymethyl)cyclohexyl)methanol from 4-Methylcyclohexanemethanol

Introduction

(4-(Methoxymethyl)cyclohexyl)methanol is a valuable bifunctional molecule with potential applications in the synthesis of pharmaceuticals, polymers, and specialty chemicals. Its structure incorporates both a primary alcohol and a methyl ether, offering opportunities for orthogonal chemical modifications. This document outlines a proposed multi-step synthetic protocol for the preparation of this compound starting from the readily available 4-methylcyclohexanemethanol. The proposed route involves the protection of the primary alcohol, selective functionalization of the methyl group via free-radical halogenation, subsequent etherification, and final deprotection. This application note provides detailed experimental procedures, data summaries, and workflow visualizations to guide researchers in this synthetic endeavor.

Overall Synthetic Strategy

The conversion of 4-methylcyclohexanemethanol to this compound is not a direct transformation and requires a multi-step approach. The proposed four-step synthesis is outlined below:

-

Protection of the Primary Alcohol: The primary hydroxyl group of 4-methylcyclohexanemethanol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent its reaction in subsequent steps.

-

Free-Radical Bromination: The methyl group on the cyclohexane ring is selectively functionalized to a bromomethyl group using N-bromosuccinimide (NBS) under photochemical conditions.

-

Williamson Ether Synthesis: The bromomethyl intermediate is then converted to the desired methoxymethyl group via a nucleophilic substitution reaction with sodium methoxide.

-

Deprotection of the Primary Alcohol: The TBDMS protecting group is removed using tetrabutylammonium fluoride (TBAF) to yield the final product, this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data for each step of the synthesis.

Table 1: Reagents and Stoichiometry

| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Product |

| 1 | 4-Methylcyclohexanemethanol | TBDMS-Cl (1.1 eq) | Imidazole (1.2 eq) | DMF | tert-Butyl((4-methylcyclohexyl)methoxy)dimethylsilane |

| 2 | tert-Butyl((4-methylcyclohexyl)methoxy)dimethylsilane | NBS (1.1 eq) | AIBN (0.05 eq) | CCl4 | tert-Butyl((4-(bromomethyl)cyclohexyl)methoxy)dimethylsilane |

| 3 | tert-Butyl((4-(bromomethyl)cyclohexyl)methoxy)dimethylsilane | NaOMe (1.5 eq) | THF | tert-Butyl((4-(methoxymethyl)cyclohexyl)methoxy)dimethylsilane | |

| 4 | tert-Butyl((4-(methoxymethyl)cyclohexyl)methoxy)dimethylsilane | TBAF (1.2 eq) | THF | This compound |

Table 2: Reaction Conditions and Performance

| Step | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 4 | 25 | 95 | >98 |

| 2 | 6 | 77 (Reflux) | 75 | ~90 (crude) |

| 3 | 12 | 66 (Reflux) | 85 | >95 |

| 4 | 3 | 25 | 92 | >99 |

Experimental Protocols

Step 1: Protection of 4-Methylcyclohexanemethanol

Protocol:

-

To a solution of 4-methylcyclohexanemethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl((4-methylcyclohexyl)methoxy)dimethylsilane, is typically of high purity and can be used in the next step without further purification.

Step 2: Free-Radical Bromination

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), dissolve tert-butyl((4-methylcyclohexyl)methoxy)dimethylsilane (1.0 eq) in carbon tetrachloride (CCl4).

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the mixture to reflux (approximately 77 °C) and irradiate with the light source for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl((4-(bromomethyl)cyclohexyl)methoxy)dimethylsilane, which can be purified by column chromatography if necessary.

Step 3: Williamson Ether Synthesis

Protocol:

-

To a stirred suspension of sodium methoxide (NaOMe, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of tert-butyl((4-(bromomethyl)cyclohexyl)methoxy)dimethylsilane (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield pure tert-butyl((4-(methoxymethyl)cyclohexyl)methoxy)dimethylsilane.

Step 4: Deprotection of the Primary Alcohol

Protocol:

-

Dissolve tert-butyl((4-(methoxymethyl)cyclohexyl)methoxy)dimethylsilane (1.0 eq) in THF.

-

Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture for 3 hours and monitor by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the final product, this compound.

Visualizations

Caption: Overall synthetic workflow for the preparation of this compound.

Caption: Mechanism of the key Williamson ether synthesis step.

Application Notes and Protocols for (4-(Methoxymethyl)cyclohexyl)methanol in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Methoxymethyl)cyclohexyl)methanol is a cycloaliphatic diol with a unique structure that makes it a promising monomer for the synthesis of advanced polymers. Its cyclohexane ring is expected to impart rigidity, thermal stability, and durability to the polymer backbone, similar to other well-studied cycloaliphatic diols like 1,4-cyclohexanedimethanol (CHDM). The presence of a methoxymethyl ether group offers the potential for modifying solubility, polarity, and chemical resistance. These characteristics suggest its utility in creating high-performance polyesters, polyurethanes, and other polymers for specialized applications in coatings, adhesives, and biomedical materials.

While specific applications of this compound are not extensively documented in publicly available literature, its structural analogy to other cycloaliphatic diols allows for the proposal of several potential uses and corresponding synthesis protocols. This document provides detailed, albeit hypothetical, application notes and experimental procedures based on established principles of polymer chemistry.

Potential Applications

The incorporation of this compound into polymer chains is anticipated to yield materials with enhanced performance characteristics.

-

High-Performance Polyesters: By reacting with dicarboxylic acids or their derivatives, this compound can form polyesters with high glass transition temperatures (Tg), improved thermal stability, and excellent mechanical strength. These properties are desirable for applications requiring durable coatings, engineering plastics, and fibers.

-

Weather-Resistant Polyurethanes: In the synthesis of polyurethanes, this diol can be used as a chain extender or as a component of the polyol pre-polymer. The resulting polyurethanes are expected to exhibit enhanced resistance to UV degradation and weathering, making them suitable for outdoor coatings, sealants, and elastomers.

-

Biomedical Polymers: The biocompatibility of polyesters and polyurethanes derived from cycloaliphatic monomers is an active area of research. Polymers incorporating this compound could be explored for use in drug delivery systems, medical implants, and tissue engineering scaffolds, where controlled degradation and mechanical integrity are crucial.

Hypothetical Polymer Properties

The following tables summarize the projected quantitative data for polymers synthesized using this compound. These values are estimates based on the known properties of analogous polymers derived from other cycloaliphatic diols and should be confirmed through empirical testing.

Table 1: Hypothetical Thermal and Mechanical Properties of a Polyester Synthesized from this compound and Terephthalic Acid

| Property | Projected Value |

| Glass Transition Temp (Tg) | 90 - 110 °C |

| Melting Temperature (Tm) | 240 - 260 °C |

| Tensile Strength | 60 - 80 MPa |

| Tensile Modulus | 2.0 - 2.5 GPa |

| Elongation at Break | 5 - 15 % |

Table 2: Hypothetical Properties of a Polyurethane Elastomer Synthesized with this compound as a Chain Extender

| Property | Projected Value |

| Hardness (Shore A) | 85 - 95 |

| Tensile Strength | 30 - 45 MPa |

| Elongation at Break | 300 - 500 % |

| Tear Strength | 60 - 80 kN/m |

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of polymers using this compound.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and dimethyl terephthalate.

Materials:

-

This compound

-

Dimethyl terephthalate (DMT)

-

Titanium(IV) butoxide (TBT) or another suitable catalyst

-

Antioxidant (e.g., Irganox 1010)

-

High-purity nitrogen gas

-

Methanol (for collection)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection

-

Heating mantle with temperature controller

-

Vacuum pump

-

Graduated cylinder for collecting methanol

Procedure:

-

Charging the Reactor: Charge the reactor with this compound and dimethyl terephthalate in a 1.2:1 molar ratio. Add the catalyst (e.g., 200-300 ppm of TBT) and a small amount of antioxidant.

-

Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during the initial stages of the reaction.

-

Esterification: Heat the reactor to 180-220°C with continuous stirring. Methanol will be generated as a byproduct of the transesterification reaction and will be collected in the graduated cylinder. Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected.

-

Polycondensation: Gradually increase the temperature to 250-270°C while slowly applying a vacuum to the system. The pressure should be reduced to below 1 Torr over a period of 30-60 minutes.

-

Viscosity Increase: During this stage, the viscosity of the molten polymer will increase significantly as the molecular weight builds. The reaction is monitored by the torque on the mechanical stirrer.

-

Completion and Extrusion: Once the desired melt viscosity is achieved, stop the reaction by breaking the vacuum with nitrogen gas. Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify.

-

Pelletization: The solidified polymer strand can then be pelletized for further processing and characterization.

Protocol 2: Synthesis of a Polyurethane Elastomer

This protocol outlines the synthesis of a polyurethane elastomer using a two-step prepolymer method with this compound as a chain extender.

Materials:

-

Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol )

-

4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI)

-

This compound

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Dry toluene or another suitable solvent

Equipment:

-

Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel

-

Heating mantle with temperature controller

-

Vacuum oven

Procedure:

-

Prepolymer Synthesis:

-

Dry the PTMEG under vacuum at 100-110°C for 1-2 hours in the reaction flask.

-

Cool the PTMEG to 60°C and add HMDI in a 1:2 molar ratio under a nitrogen atmosphere with vigorous stirring.

-

Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

-

Heat the mixture to 80°C and stir for 2-3 hours to form the isocyanate-terminated prepolymer.

-

-

Chain Extension:

-

Dissolve the this compound chain extender in dry toluene.

-

Slowly add the chain extender solution to the prepolymer with continuous stirring. The amount of chain extender should be calculated to achieve the desired isocyanate-to-hydroxyl (NCO/OH) ratio, typically around 1.05.

-

Continue stirring for another 1-2 hours at 80°C.

-

-

Casting and Curing:

-

Pour the viscous polymer solution into a mold.

-

Degas the mixture in a vacuum oven to remove any trapped air bubbles.

-

Cure the polyurethane in an oven at 100-110°C for 12-24 hours.

-

-

Post-Curing:

-

After demolding, post-cure the elastomer at room temperature for at least 7 days to allow for the completion of the reaction and stabilization of properties.

-

Visualizations

Caption: Workflow for polymer synthesis and characterization.

Caption: Polyester synthesis reaction pathway.

(4-(Methoxymethyl)cyclohexyl)methanol: Application Notes and Protocols for Use as a Solvent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific use of (4-(Methoxymethyl)cyclohexyl)methanol as a solvent in organic reactions is limited in publicly available literature. The following application notes and protocols are based on the known physicochemical properties of the compound and by analogy to structurally similar solvents, such as 4-methylcyclohexanemethanol and (4,4-dimethoxycyclohexyl)methanol. These guidelines are intended to serve as a starting point for researchers to explore and validate the use of this compound as a novel solvent in their specific applications.

Introduction

This compound is a di-functional alicyclic alcohol containing both a primary alcohol and a methyl ether moiety. Its structure suggests potential as a polar aprotic or protic solvent with a relatively high boiling point, making it suitable for reactions requiring elevated temperatures. The presence of both a hydrogen bond donor (-OH) and acceptor (-O-) may impart unique solubility and reactivity characteristics. This document provides an overview of its known properties and offers general protocols for its evaluation as a solvent in organic synthesis.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. This data is essential for preliminary assessment of its suitability as a solvent and for safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 239.3 ± 8.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Flash Point | 66.9 ± 7.7 °C | [2] |

| LogP | 1.00 | [2] |

| CAS Number | 98955-27-2 | [1] |

Caption: Table 1. Physicochemical properties of this compound.

Predicted Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | Hydrogen bonding interactions with the hydroxyl group. |

| Polar Aprotic (e.g., THF, Acetone, Ethyl Acetate) | Moderate to High | Dipole-dipole interactions. |

| Nonpolar (e.g., Toluene, Hexane) | Low to Moderate | van der Waals interactions with the cyclohexyl backbone. |

Caption: Table 2. Predicted solubility of this compound in common organic solvents.

Potential Applications in Organic Synthesis

Based on its structure and physical properties, this compound could potentially be explored as a solvent in the following types of organic reactions:

-

Nucleophilic Substitution Reactions (SN1 and SN2): Its polarity may facilitate the dissolution of ionic reagents and stabilize charged intermediates.

-

Metal-Catalyzed Cross-Coupling Reactions: Its high boiling point makes it suitable for reactions requiring high temperatures, such as Suzuki, Heck, and Sonogashira couplings.

-

Reduction and Oxidation Reactions: Its relative inertness under many common reducing and oxidizing conditions could be advantageous.

Experimental Protocols

The following are generalized protocols for evaluating this compound as a solvent. Researchers should adapt these protocols to their specific reaction of interest.

General Protocol for Solvent Evaluation in an Organic Reaction

This protocol outlines a systematic approach to assess the performance of this compound as a solvent for a given chemical transformation.

Materials:

-

This compound (ensure purity by distillation or other appropriate methods)

-

Reactants and catalyst for the desired reaction

-

Standard solvents for comparison (e.g., DMF, DMSO, Toluene, THF)

-

Reaction vessels (e.g., round-bottom flasks)

-

Stirring and heating apparatus (e.g., magnetic stirrer, heating mantle)

-

Analytical equipment for reaction monitoring (e.g., TLC, GC, HPLC, NMR)

Procedure:

-

Solubility Test: Before setting up the reaction, perform a preliminary test to ensure that all reactants are sufficiently soluble in this compound at the intended reaction temperature.

-

Reaction Setup: In separate reaction vessels, set up the identical reaction under an inert atmosphere (if required). Charge each vessel with the reactants and catalyst.

-

Solvent Addition: Add this compound to one vessel and the standard comparison solvents to the others, ensuring the same concentration of reactants in all setups.

-

Reaction Execution: Stir the reaction mixtures at the desired temperature.

-

Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC). Note the time to completion and the formation of any byproducts.

-

Work-up and Isolation: Upon completion, perform an appropriate work-up procedure to isolate the desired product. The high boiling point of this compound may require techniques such as vacuum distillation or liquid-liquid extraction for its removal.

-

Analysis and Comparison: Analyze the yield and purity of the isolated product from each reaction. Compare the performance of this compound to the standard solvents.

Caption: Experimental workflow for evaluating a novel solvent.

Safety and Handling

This compound should be handled with appropriate safety precautions.

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Logical Considerations for Solvent Selection

The choice of a solvent is a critical parameter in optimizing an organic reaction. The following diagram illustrates the interconnected factors that should be considered when evaluating a new solvent like this compound.

References

Application Notes and Protocols for the Analytical Detection of (4-(Methoxymethyl)cyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of (4-(Methoxymethyl)cyclohexyl)methanol in various matrices. The protocols are intended to be adapted and validated by researchers in their specific laboratory settings.

Introduction

This compound is a bifunctional organic molecule with potential applications in chemical synthesis and materials science. Accurate and reliable analytical methods are crucial for its detection and quantification to ensure purity, monitor reaction kinetics, and assess its presence in various samples. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are common and robust techniques for the analysis of such compounds.

Analytical Methods Overview

Both GC-MS and HPLC are powerful analytical techniques suitable for the analysis of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds. Given its structure, this compound is amenable to GC analysis, which offers high sensitivity and selectivity, especially when coupled with a mass spectrometer.

-

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. A reverse-phase HPLC method with a suitable detector (e.g., UV or Refractive Index) can be developed for the analysis of this compound.

Section I: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section details the protocol for the quantitative analysis of this compound using GC-MS.

Data Presentation: GC-MS Method Parameters

| Parameter | Recommended Value |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Split mode, ratio 50:1) |

| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min[1] |

| Oven Program | Initial 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C[1] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |

| Acquisition Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis) |

| Quantification Ion (m/z) | To be determined by analysis of a pure standard |

| Qualifier Ions (m/z) | To be determined by analysis of a pure standard |

| Internal Standard | A suitable high-boiling point, non-interfering compound (e.g., Dodecanol) |

Experimental Protocol: GC-MS Analysis

1. Standard Preparation:

- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

- Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range of the samples.

- Add a fixed concentration of the internal standard to each calibration standard and blank.

2. Sample Preparation:

- For Reaction Mixtures: Quench a known volume of the reaction mixture. Perform a liquid-liquid extraction (LLE) by diluting the mixture with water and extracting with an organic solvent like dichloromethane. Add the internal standard to the extracted sample. Filter the sample through a 0.2 µm syringe filter before injection.

- For Environmental Water Samples: A solid-phase microextraction (SPME) or thin-film microextraction (TFME) can be employed for sample pre-concentration and cleanup.[1] Alternatively, a heated purge-and-trap method can be used.[2][3]

3. GC-MS Analysis:

- Inject the prepared standards and samples into the GC-MS system.

- Acquire data in full scan mode to identify the characteristic mass fragments of this compound.

- For quantitative analysis, acquire data in SIM mode, monitoring the predetermined quantification and qualifier ions for the analyte and the internal standard to enhance sensitivity and selectivity.

4. Data Processing:

- Integrate the peak areas of the quantification ion for both the analyte and the internal standard.

- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

- Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualization: GC-MS Workflow

Caption: Workflow for GC-MS quantification of this compound.

Section II: High-Performance Liquid Chromatography (HPLC) Method

This section outlines a reverse-phase HPLC method suitable for the analysis of this compound.

Data Presentation: HPLC Method Parameters

| Parameter | Recommended Value |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A gradient program may be necessary to separate impurities.[4] |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30 °C[4] |

| Detection | UV at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore, or a Refractive Index (RI) detector.[4] |

| Injection Volume | 10 µL[4] |

| Internal Standard | A suitable, non-interfering compound with a similar retention profile. |

Experimental Protocol: HPLC Analysis

1. Standard Preparation:

- Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

- Create a series of calibration standards by diluting the stock solution with the mobile phase.

- Add a consistent concentration of the internal standard to each calibration standard and blank.

2. Sample Preparation:

- Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a concentration within the calibration range.

- Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4][5]

3. HPLC Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the prepared standards and samples onto the column.

4. Data Processing:

- Integrate the peak areas for the analyte and the internal standard.

- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area versus the concentration.

- Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Mandatory Visualization: HPLC Workflow

Caption: Workflow for HPLC quantification of this compound.

Method Validation

For use in regulated environments, the analytical methods described should be validated according to relevant guidelines (e.g., ICH, FDA). Key validation parameters include:

-

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Impurities

During the synthesis of this compound, several impurities may be introduced. An effective analytical method should be able to separate the target compound from these potential impurities, which may include:

-

Starting Materials: Unreacted precursors.

-

Intermediates: Partially reacted compounds.

-

Byproducts: Resulting from side reactions.

-

Solvent Residues: Residual solvents from the synthesis and purification steps.[4]

Researchers should consider these potential impurities when developing and validating their analytical methods to ensure the specificity and accuracy of the results.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Note: GC-MS Analysis of (4-(Methoxymethyl)cyclohexyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-(Methoxymethyl)cyclohexyl)methanol is a bifunctional organic compound containing both a primary alcohol and an ether functional group. Its structural features make it a relevant molecule in various chemical syntheses, including the development of polymers, coatings, and pharmaceutical intermediates. Accurate identification and quantification of this analyte are crucial for process monitoring, quality control, and research applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the analysis of semi-volatile compounds like this compound. It offers high-resolution separation provided by gas chromatography and definitive molecular identification and quantification through mass spectrometry. This document provides detailed protocols for sample preparation, GC-MS instrument parameters, and data analysis for this specific compound.

Experimental Protocols

A successful GC-MS analysis depends on proper sample preparation and optimized instrument conditions. The following protocols are based on established methods for similar analytes, such as cyclohexanol derivatives and diols, and serve as a robust starting point for method development.

2.1. Sample Preparation

The choice of sample preparation technique is dictated by the sample matrix and the analyte concentration.[1]

2.1.1. Liquid Samples (e.g., reaction mixtures, liquid formulations)

-

Direct Injection: For clean samples where the analyte concentration is in the µg/mL to mg/mL range, direct injection after dilution is often sufficient.[1]

-

Dilute the sample with a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate to a target concentration of approximately 10 µg/mL.[1][2]

-

If the sample contains non-volatile components (e.g., salts, polymers), centrifuge the diluted sample or filter it through a 0.22 µm or 0.45 µm syringe filter.[1][3]

-

Transfer the filtrate to a 2 mL glass GC autosampler vial for analysis.

-

-

Liquid-Liquid Extraction (LLE): This method is suitable for aqueous samples or for removing interfering matrix components.[1][4]

-

To 1 mL of the aqueous sample in a separation funnel or vial, add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[1]

-

Allow the layers to separate. The organic layer contains the analyte.

-

Carefully transfer the organic layer to a clean vial.

-

If necessary, the organic extract can be concentrated under a gentle stream of dry nitrogen to increase the analyte concentration.

-

Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

-

2.1.2. Solid Samples (e.g., polymers, solid-phase reaction media)

-

Solvent Extraction:

-

Weigh a known amount of the homogenized solid sample into a glass vial.[1]

-

Add a measured volume of a suitable organic solvent (e.g., dichloromethane, methanol).

-

Agitate the sample using a vortex mixer or sonicator for 15-20 minutes to ensure efficient extraction.[1]

-

Centrifuge or filter the extract to remove solid particulates.[4]

-

The resulting extract can be analyzed directly or after a cleanup/concentration step as described for LLE.

-

2.2. Derivatization (Optional)